Isoxazol-3-ylmethanamine
CAS No.: 131052-58-9
Cat. No.: VC21240186
Molecular Formula: C4H6N2O
Molecular Weight: 98.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131052-58-9 |
---|---|
Molecular Formula | C4H6N2O |
Molecular Weight | 98.1 g/mol |
IUPAC Name | 1,2-oxazol-3-ylmethanamine |
Standard InChI | InChI=1S/C4H6N2O/c5-3-4-1-2-7-6-4/h1-2H,3,5H2 |
Standard InChI Key | NRYCMMCUURADTR-UHFFFAOYSA-N |
SMILES | C1=CON=C1CN |
Canonical SMILES | C1=CON=C1CN |
Introduction
Property | Value |
---|---|
IUPAC Name | 1,2-oxazol-3-ylmethanamine |
Molecular Formula | C4H6N2O |
Molecular Weight | 98.10 g/mol |
CAS Number | 131052-58-9 |
InChI | InChI=1S/C4H6N2O/c5-3-4-1-2-7-6-4/h1-2H,3,5H2 |
InChI Key | NRYCMMCUURADTR-UHFFFAOYSA-N |
Canonical SMILES | C1=CON=C1CN |
The compound's structure with its isoxazole ring provides a scaffold that can be modified to develop derivatives with enhanced properties and targeted biological activities.
Chemical Structure and Properties
Structural Features
Isoxazol-3-ylmethanamine consists of an isoxazole heterocycle with a methanamine group attached at the 3-position. The isoxazole ring contains a nitrogen atom at position 2 and an oxygen atom at position 1, creating a unique 1,2-oxazole structure. This arrangement contributes to the aromatic character of the molecule and influences its reactivity patterns. The primary amine group (-CH2NH2) extends from the 3-position, providing a reactive site for further chemical modifications.
Physical and Chemical Properties
The physical state of Isoxazol-3-ylmethanamine at room temperature is generally solid. Its reactivity is characterized by the nucleophilic nature of the primary amine group and the electrophilic character of certain positions on the isoxazole ring. These properties make it a versatile starting material for the synthesis of more complex molecules with potential biological activities.
Synthesis Methods
Common Synthetic Routes
Several synthetic approaches exist for the preparation of Isoxazol-3-ylmethanamine, with the most common methods involving:
Cycloaddition Reactions
One common approach involves the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring structure. This method provides a direct route to generate the isoxazole core, which can then be functionalized at the 3-position to introduce the methanamine group.
Condensation Reactions
Another synthetic pathway includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents. This approach utilizes a three-carbon 1,3-di-electrophilic fragment to create the isoxazole ring structure, which can subsequently be modified to introduce the methanamine functionality.
Industrial Production Considerations
For large-scale production, metal-free synthetic routes are often preferred to avoid issues associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These industrial methods typically employ environmentally friendly conditions and reagents to minimize environmental impact and increase production efficiency.
Biological Activities
Anticancer Properties
Research indicates that isoxazole derivatives, including those based on Isoxazol-3-ylmethanamine, exhibit significant anticancer properties. These compounds have demonstrated the ability to induce apoptosis and cell cycle arrest in various cancer cell lines.
Cytotoxicity Against Cancer Cell Lines
Studies have shown that various derivatives of isoxazole compounds can effectively target cancer cells with significant potency. For instance:
Compound Type | Target Cell Line | IC50 Value |
---|---|---|
Isoxazole derivative | HCT 116 (colon cancer) | 5.0 μM |
Isoxazole derivative | MCF7 (breast cancer) | 14.0 μM |
These findings suggest that the isoxazole core structure, including Isoxazol-3-ylmethanamine and its derivatives, represents a promising scaffold for the development of anticancer agents .
STAT3 Inhibition Mechanism
Research has identified that certain isoxazole derivatives can downregulate the expression of phosphorylated-STAT3, which is a novel target for chemotherapeutic drugs. For example, a specific isoxazole compound demonstrated an IC50 of 2.5 μg/mL against both human and mouse colon cancer cells through this mechanism .
Research Applications
Pharmaceutical Development
Isoxazol-3-ylmethanamine serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancers. Its ability to be functionalized at multiple positions makes it a versatile building block for the development of novel drugs.
Drug Design Applications
The compound's structure allows for systematic modifications that can enhance binding affinity to specific biological targets. This property has been utilized in medicinal chemistry to develop drugs with improved efficacy and selectivity.
Enzyme Inhibition Studies
Research indicates that isoxazole derivatives can act as enzyme inhibitors. For instance, certain derivatives have demonstrated potent inhibition of tyrosine kinase c-Met, a receptor for hepatocyte growth factor. Abnormalities in this pathway are associated with tumor growth, angiogenesis, and metastasis .
FMS Kinase Inhibition
Some isoxazole derivatives have shown potential as FMS kinase inhibitors with IC50 values as low as 9.95 nM. FMS kinase inhibitors have significant potential in the treatment of bone osteolysis, inflammation, and cancers promoted by macrophages .
SIRT1 Inhibition Activity
Studies have investigated the SIRT1 inhibition activity of isoxazole derivatives. For example, certain indole-isoxazolone hybrids exhibited SIRT1 IC50 values of 35.25 and 37.36 μM, suggesting potential applications in cancer therapy through epigenetic mechanisms .
Structure-Activity Relationships
Key Structural Features for Biological Activity
Research has revealed several important structure-activity relationships for isoxazole derivatives:
Substitution Patterns
The biological activity of isoxazole compounds is significantly influenced by the substitution pattern on the isoxazole ring. For instance, electron-rich fused rings attached to the phenyl group in certain isoxazole derivatives have been found beneficial for antiproliferative activity .
Effect of Functional Groups
Trifluoromethyl-substituted derivatives of isoxazole compounds often exhibit better growth inhibition activity against cancer cell lines compared to their methyl-substituted analogs. This observation underscores the importance of electronic factors in determining biological activity .
Comparison with Related Compounds
Structural Analogs
Isoxazol-3-ylmethanamine is structurally related to other isoxazole derivatives, such as 1-(Isoxazol-3-yl)-n-methylmethanamine, which differs by the presence of an additional methyl group on the amine nitrogen. These structural modifications can significantly alter the compound's biological properties and applications .
Activity Profiles
The activity profiles of isoxazole derivatives vary based on their specific structural modifications. For example:
Compound | Structure Modification | Biological Target | Activity |
---|---|---|---|
Basic Isoxazol-3-ylmethanamine | Unmodified | Various | Moderate |
N-methylated derivative | N-methyl addition | FLT3 | Enhanced |
Fused ring systems | Addition of fused rings | c-Met | Highly potent (IC50 = 1.8 nM) |
This comparison highlights how structural modifications to the basic Isoxazol-3-ylmethanamine scaffold can lead to compounds with enhanced biological activities and target specificity .
Future Research Directions
Targeted Cancer Therapies
Given the demonstrated anticancer properties of isoxazole derivatives, further development of Isoxazol-3-ylmethanamine-based compounds could lead to more selective and potent anticancer agents. The ability to inhibit specific kinases and other enzymes involved in cancer progression makes these compounds particularly interesting candidates for targeted therapy development .
Anti-inflammatory Applications
The potential of isoxazole derivatives as FMS kinase inhibitors suggests applications in treating inflammatory conditions. Future research could focus on optimizing the anti-inflammatory properties of these compounds while minimizing potential side effects .
Structural Optimization Strategies
Future research efforts may focus on structural optimization of Isoxazol-3-ylmethanamine derivatives to enhance their pharmacological properties:
Enhanced Selectivity
Designing derivatives with improved selectivity for specific biological targets could reduce off-target effects and improve the therapeutic index of these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume